
N1-(2-methyl-4-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2-methyl-4-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide, also known as MNMA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MNMA is a member of the oxalamide family and has been studied for its biochemical and physiological effects, as well as its mechanism of action. In
科学研究应用
N1-(2-methyl-4-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, as it has shown promising results in inhibiting the growth of cancer cells. In biochemistry, this compound has been studied for its ability to bind to proteins and modulate their activity, which could have implications for the development of new therapies for various diseases. In pharmacology, this compound has been investigated for its potential as a drug delivery system, as it has been shown to be able to cross the blood-brain barrier and deliver drugs to the brain.
作用机制
The mechanism of action of N1-(2-methyl-4-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide is not fully understood, but it is believed to involve the modulation of protein activity through binding to specific sites on the protein surface. This compound has been shown to bind to a variety of proteins, including enzymes, receptors, and transporters, and its binding can result in the activation or inhibition of the protein's activity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of protein activity, and the ability to cross the blood-brain barrier. This compound has also been shown to have neuroprotective effects, as it has been able to protect neurons from damage caused by oxidative stress.
实验室实验的优点和局限性
One advantage of using N1-(2-methyl-4-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide in lab experiments is its ability to cross the blood-brain barrier, which makes it a useful tool for studying the effects of drugs on the brain. However, one limitation of using this compound is its potential toxicity, as it has been shown to be toxic to some cell lines at high concentrations.
未来方向
There are many potential future directions for research on N1-(2-methyl-4-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide. One area of interest is the development of this compound-based drug delivery systems, which could be used to deliver drugs to the brain for the treatment of neurological disorders. Another area of interest is the investigation of this compound's effects on specific proteins, which could lead to the development of new therapies for various diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity.
合成方法
N1-(2-methyl-4-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide can be synthesized using a multi-step process that involves the reaction of 2-morpholinoethanol with 2-methyl-4-nitrophenyl isocyanate, followed by the addition of oxalyl chloride. The resulting product is then purified through recrystallization to obtain this compound in its pure form.
属性
IUPAC Name |
N'-(2-methyl-4-nitrophenyl)-N-(2-morpholin-4-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O5/c1-11-10-12(19(22)23)2-3-13(11)17-15(21)14(20)16-4-5-18-6-8-24-9-7-18/h2-3,10H,4-9H2,1H3,(H,16,20)(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEKWLGUWQVTFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

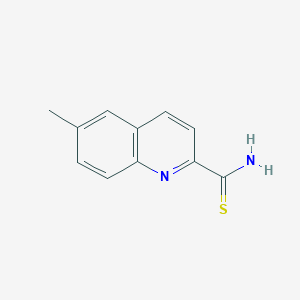
![2-{[5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2588094.png)
![(Z)-8-(4-methoxyphenyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2588095.png)
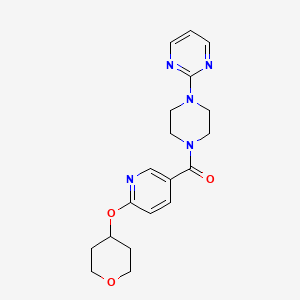
![3-[benzenesulfonyl(methyl)amino]-4-methoxy-N-propan-2-ylbenzenesulfonamide](/img/structure/B2588097.png)
![N-[2-[Methyl(thiophen-2-ylsulfonyl)amino]ethyl]but-2-ynamide](/img/structure/B2588100.png)

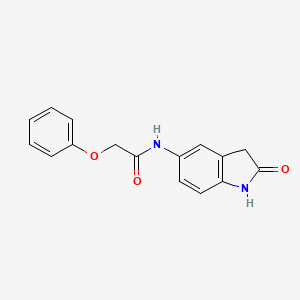
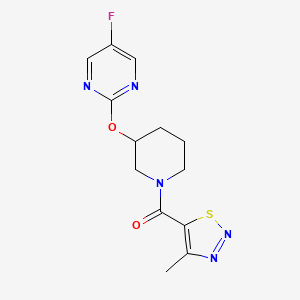
![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2588109.png)
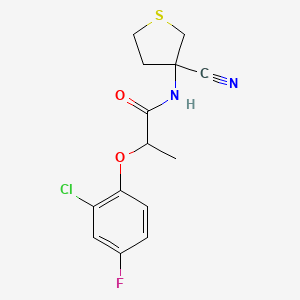
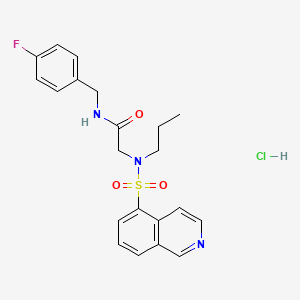
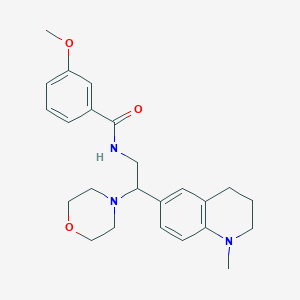
![3-(2-((2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy)ethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2588116.png)